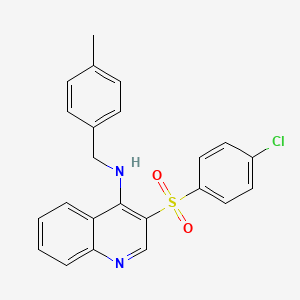

3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine

Descripción

3-((4-Chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine is a quinoline derivative characterized by a sulfonyl group at position 3 of the quinoline ring, substituted with a 4-chlorophenyl moiety, and an amine group at position 4 linked to a 4-methylbenzyl substituent. The 4-chlorophenylsulfonyl group enhances electron-withdrawing effects and metabolic stability, while the 4-methylbenzyl group contributes to lipophilicity and membrane permeability .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-16-6-8-17(9-7-16)14-26-23-20-4-2-3-5-21(20)25-15-22(23)29(27,28)19-12-10-18(24)11-13-19/h2-13,15H,14H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCTYAQGUGVNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Introduction

3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine, a compound with the molecular formula C23H19ClN2O2S and a molecular weight of 422.93 g/mol, is part of the quinoline family. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chlorophenylsulfonyl group and a methylbenzylamine moiety. These substitutions enhance its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H19ClN2O2S |

| Molecular Weight | 422.93 g/mol |

| Purity | Typically 95% |

The biological activity of 3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved can vary depending on the application context.

Antimicrobial Properties

Research indicates that compounds within the quinoline family exhibit significant antimicrobial activity. A study highlighted that derivatives similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine showed effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. For example, compounds related to 3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of glycolytic pathways. One study demonstrated that targeting specific enzymes in cancer cells could significantly reduce cell viability and promote apoptosis.

Case Studies

- Anticancer Study : A recent investigation into the cytotoxic effects of quinoline derivatives revealed that 3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant potential as an anticancer agent .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly .

Summary of Key Studies

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial activities. For instance, compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine have been tested against various bacterial strains, showing promising results in inhibiting growth. The sulfonyl group is believed to enhance the compound's ability to penetrate microbial membranes, making it effective against resistant strains of bacteria .

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer properties. Research has demonstrated that modifications in the quinoline structure can lead to enhanced cytotoxic effects against cancer cell lines. The compound's ability to interfere with cellular processes involved in cancer proliferation makes it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, thereby improving cognitive function .

Synthesis Methodologies

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine typically involves several steps:

- Formation of the Quinoline Core : The initial step often includes the cyclization of appropriate precursors to form the quinoline ring.

- Sulfonylation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides under basic conditions.

- Final Modifications : The N-(4-methylbenzyl) group is introduced via nucleophilic substitution reactions.

These synthetic routes are crucial for producing derivatives with varying biological activities and improving efficacy against specific targets.

Antimicrobial Studies

A study focusing on related quinoline compounds demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structural features showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong potential for development into therapeutic agents .

Anticancer Activity

In vitro studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells. For example, one study reported that a related compound exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine can be compared to related quinoline derivatives to elucidate structure-activity relationships (SARs). Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Notes:

- logP : The target compound exhibits moderate lipophilicity (logP ~4.9), comparable to analogs with 4-methylbenzyl groups (e.g., 5.18 in ), but lower than bulkier ethoxy-substituted derivatives. This balance supports membrane permeability without excessive hydrophobicity.

- Benzylamine Linker: The 4-methylbenzyl group (target) enhances lipophilicity compared to methoxybenzyl () or phenoxyethyl () substituents, which may improve CNS penetration. Quinoline Modifications: Ethoxy or methoxy groups at position 6/7 () increase polarity but reduce metabolic stability compared to the unsubstituted quinoline in the target compound.

Key Research Findings and Trends

Electron-Withdrawing Groups : The 4-chlorophenylsulfonyl moiety in the target compound enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in CB2 receptor ligands (e.g., Sch225336, ).

Linker Flexibility : The 4-methylbenzyl group balances lipophilicity and steric bulk, outperforming rigid triazole-linked analogs (e.g., ) in bioavailability.

Anticancer SARs: Quinoline-sulfonamides with acetamido () or trifluoromethyl groups () exhibit higher potency, suggesting that additional electron-deficient substituents could optimize the target compound’s efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.